Cas no 1603313-10-5 (1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one)

1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one is a specialized organic compound featuring a cyclobutyl ketone core functionalized with a propenylamino side chain. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles or tailored molecular scaffolds. The cyclobutyl group enhances steric and electronic properties, while the propenylamino moiety offers versatility for further functionalization, such as Michael additions or polymerization reactions. Its balanced lipophilicity and moderate stability under standard conditions make it suitable for applications in pharmaceutical research and materials science. The compound is typically handled under inert conditions to preserve its reactive functionalities.
1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one structure
1603313-10-5 structure
Product name:1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
CAS No:1603313-10-5
MF:C9H15NO
MW:153.221502542496
CID:6372973
PubChem ID:116589903

1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
    • 1603313-10-5
    • EN300-794890
    • 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
    • Inchi: 1S/C9H15NO/c1-2-6-10-7-9(11)8-4-3-5-8/h2,8,10H,1,3-7H2
    • InChI Key: XCHIYBUXFMQMSB-UHFFFAOYSA-N
    • SMILES: O=C(CNCC=C)C1CCC1

Computed Properties

  • Exact Mass: 153.115364102g/mol
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.2

1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-794890-1.0g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-794890-10.0g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-794890-2.5g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-794890-0.5g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-794890-0.1g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-794890-0.25g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
0.25g
$972.0 2024-05-22
Enamine
EN300-794890-5.0g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-794890-0.05g
1-cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one
1603313-10-5 95%
0.05g
$888.0 2024-05-22

Additional information on 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one

Research Brief on 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS: 1603313-10-5): Recent Advances and Applications in Chemical Biology and Medicine

The compound 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one (CAS: 1603313-10-5) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry. This small molecule, characterized by its cyclobutyl and propenylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have highlighted its role as a versatile scaffold for the development of novel bioactive compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural and functional properties of 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one as a potential inhibitor of histone deacetylases (HDACs). The study demonstrated that the compound exhibits moderate inhibitory activity against HDAC6, a key enzyme involved in cancer progression and neurodegenerative diseases. The researchers employed molecular docking and kinetic assays to elucidate the binding mode and mechanism of inhibition, providing valuable insights for further optimization of this scaffold.

Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was explored as a building block for the synthesis of covalent inhibitors targeting cysteine proteases. The propenylamino moiety of 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one was found to undergo Michael addition with the active-site cysteine of cathepsin B, a protease implicated in tumor metastasis. This finding opens new avenues for the design of irreversible inhibitors with improved selectivity and potency.

From a synthetic chemistry perspective, recent advances have been made in the scalable production of 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one. A 2023 patent (WO2023187654) describes an efficient three-step synthesis from commercially available cyclobutanecarboxylic acid, with an overall yield of 65%. The improved synthetic route addresses previous challenges in the preparation of this compound, making it more accessible for medicinal chemistry programs.

In the field of chemical biology, researchers have utilized 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one as a versatile intermediate for the construction of activity-based probes (ABPs). A recent study in ACS Chemical Biology (2024) demonstrated its incorporation into fluorescent probes for monitoring the activity of serine hydrolases in live cells. The cyclobutyl ring was found to confer favorable pharmacokinetic properties to the resulting probes, including enhanced cell permeability and metabolic stability.

Looking forward, the unique structural features of 1-Cyclobutyl-2-[(prop-2-en-1-yl)amino]ethan-1-one continue to inspire novel applications in drug discovery. Its balanced lipophilicity and the presence of multiple functional groups make it an attractive scaffold for fragment-based drug design. Ongoing research is exploring its potential in targeting challenging drug targets such as protein-protein interfaces and allosteric sites. As the understanding of its pharmacological properties deepens, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.